molecular formula C23H34N6O2 B10837874 2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

Cat. No.: B10837874
M. Wt: 426.6 g/mol
InChI Key: KQDBQKHPLFHNIW-UHFFFAOYSA-N
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Description

2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate is a complex organic compound that features a tetrazole ring, an aniline derivative, and a decahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrazole ring and the decahydroisoquinoline core. The tetrazole ring can be synthesized using a variety of methods, including the reaction of sodium azide with nitriles or the cycloaddition of azides with alkynes . The decahydroisoquinoline core is often prepared through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for the hydrogenation steps and automated systems for the cycloaddition reactions to form the tetrazole ring .

Chemical Reactions Analysis

Types of Reactions

2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in the body. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to receptors and enzymes in a similar manner . This interaction can modulate the activity of these targets, leading to therapeutic effects such as reduced blood pressure or anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate is unique due to its combination of a tetrazole ring, aniline derivative, and decahydroisoquinoline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H34N6O2

Molecular Weight

426.6 g/mol

IUPAC Name

2-ethylbutyl 6-[2-(2H-tetrazol-5-yl)anilino]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C23H34N6O2/c1-3-15(4-2)14-31-23(30)21-12-17-11-18(10-9-16(17)13-24-21)25-20-8-6-5-7-19(20)22-26-28-29-27-22/h5-8,15-18,21,24-25H,3-4,9-14H2,1-2H3,(H,26,27,28,29)

InChI Key

KQDBQKHPLFHNIW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)COC(=O)C1CC2CC(CCC2CN1)NC3=CC=CC=C3C4=NNN=N4

Origin of Product

United States

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